molecular formula C20H18N2O6 B2766287 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622797-07-3

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No.: B2766287
CAS No.: 622797-07-3
M. Wt: 382.372
InChI Key: ZYDBEIGXEMZKCH-WQRHYEAKSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran core, with the nitrobenzylidene group likely contributing to the compound’s electronic properties and the diethylcarbamate group possibly influencing its reactivity and physical properties .


Chemical Reactions Analysis

The nitro group in the compound is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The carbamate group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, and the diethylcarbamate group could influence its solubility .

Scientific Research Applications

Synthesis and Biological Applications

  • Pharmacological Potential : Research indicates the synthesis of related compounds with potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. For instance, derivatives of nitrobenzylidene exhibited significant anti-inflammatory and analgesic properties, highlighting their potential in drug development (Fakhr et al., 2009). Another study synthesized thiazolidinone derivatives showing notable antitubercular and antimicrobial activities (Samadhiya et al., 2014).
  • Anticancer Activity : The synthesis of thiazole derivatives, including (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid, showed promising anticancer activity against human breast cancer cell lines, suggesting potential applications in developing anticancer drugs (Pansare et al., 2017).

Chemical Synthesis and Materials Science

  • Chemical Synthesis : Studies on the reactivity and synthesis pathways of related compounds provide insights into novel synthetic methods and potential applications in materials science. For example, gold-facilitated intramolecular cyclization offers a new pathway to synthesize benzo[b]carbazole derivatives, which could have implications in the development of novel materials and chemical sensors (Salas et al., 2009).
  • Metal-Organic Frameworks (MOFs) : The creation of microporous anionic metal-organic frameworks utilizing nitrobenzyl-based compounds for post-synthetic modification highlights the versatility of these compounds in constructing materials with potential applications in sensing, adsorption, and catalysis (Guo et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzofuran derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its potential use in medicinal chemistry, given the biological activity of many benzofuran derivatives .

Properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-21(4-2)20(24)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)22(25)26/h5-12H,3-4H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDBEIGXEMZKCH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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